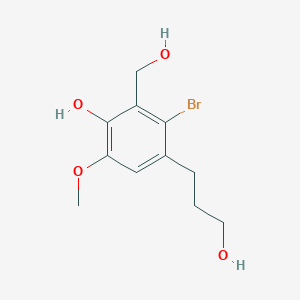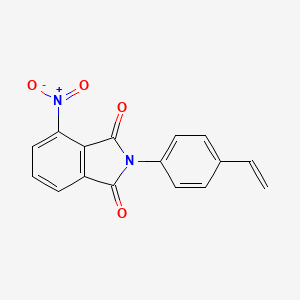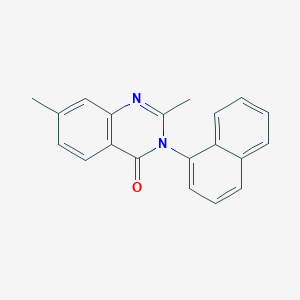
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core substituted with two methyl groups at positions 2 and 7, and a naphthyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction between a halogenated quinazolinone intermediate and a naphthylboronic acid, using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core or the naphthyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or naphthyl positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate for alkylation.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
2,7-Dimethylquinazolin-4(3H)-one: Lacks the naphthyl group, resulting in different biological activities.
3-(Naphthalen-1-yl)quinazolin-4(3H)-one: Lacks the methyl groups, which may affect its chemical reactivity and biological properties.
2,7-Dimethyl-3-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a naphthyl group, leading to variations in its interactions and effects.
Uniqueness
2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and naphthyl groups enhances its potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
62376-90-3 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2,7-dimethyl-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O/c1-13-10-11-17-18(12-13)21-14(2)22(20(17)23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3 |
InChI 键 |
PDPZPQXKJSHMTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)N(C(=N2)C)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
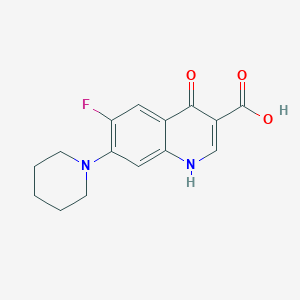
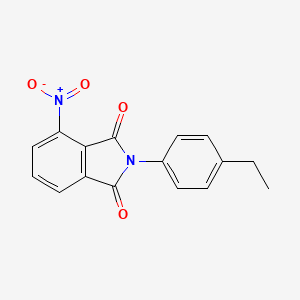
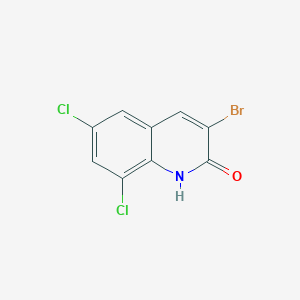
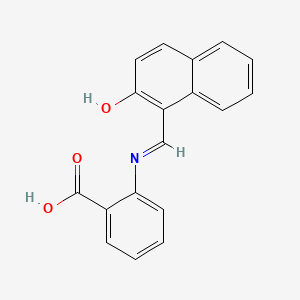
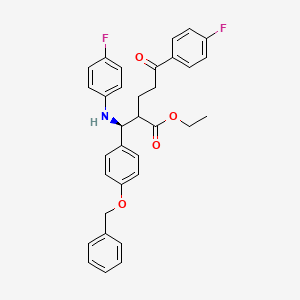
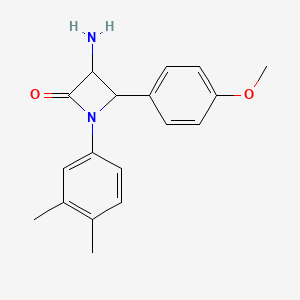
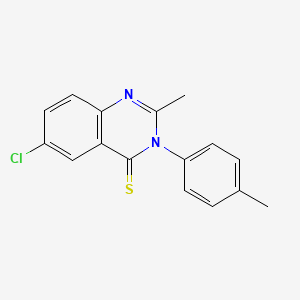
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)

